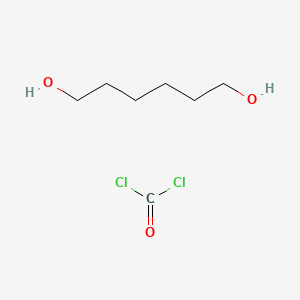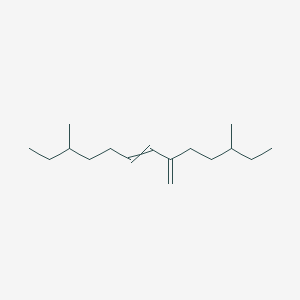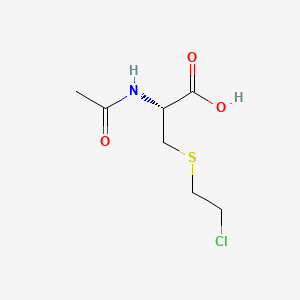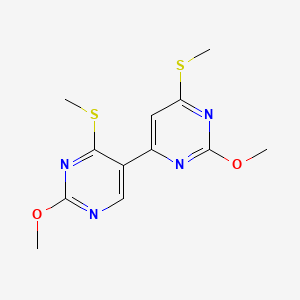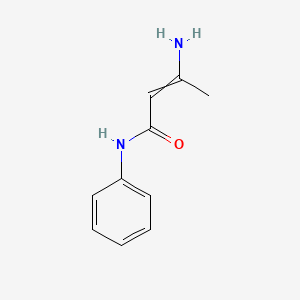
2-Butenamide, 3-amino-N-phenyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-amino-N-phenylbut-2-enamide is an organic compound characterized by the presence of an amino group, a phenyl group, and an enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-N-phenylbut-2-enamide typically involves the reaction of an appropriate amine with a suitable acylating agent under controlled conditions. One common method is the reaction of aniline with crotonic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-amino-N-phenylbut-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-amino-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group or the phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbut-2-enamide oxides, while reduction may produce N-phenylbut-2-enamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-amino-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (Z)-3-amino-N-phenylbut-2-enamide is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Z)-3-amino-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-amino-N-phenylbut-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
N-phenylbut-2-enamide: A similar compound lacking the amino group, which may exhibit different chemical and biological properties.
Uniqueness
(Z)-3-amino-N-phenylbut-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its E-isomer or other related compounds.
Propriétés
Numéro CAS |
59846-47-8 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-amino-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13) |
Clé InChI |
YWTRXACYCWOQMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



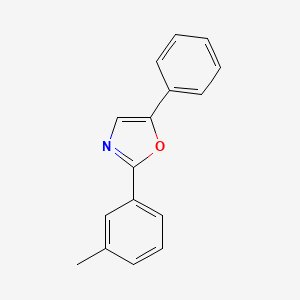
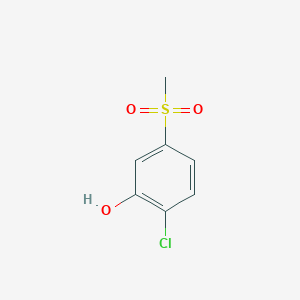
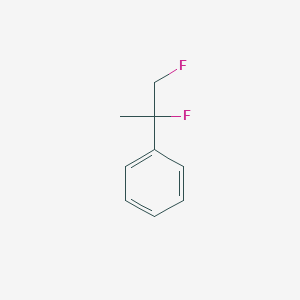
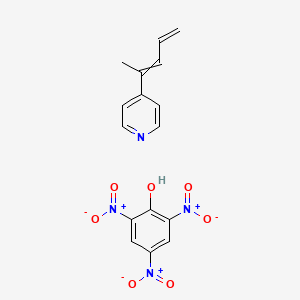
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
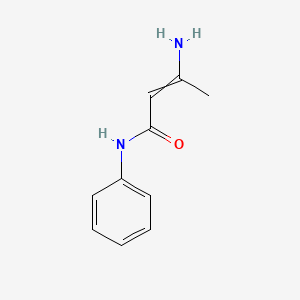
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

